3-吗啉基-4H-香豆素-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

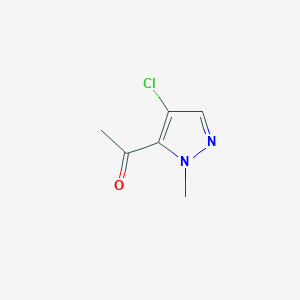

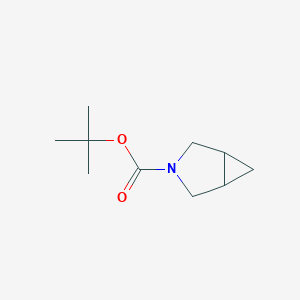

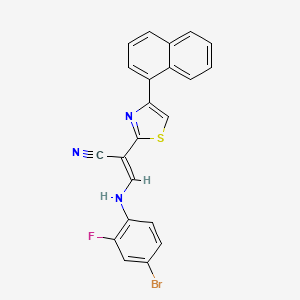

3-morpholino-4H-chromen-4-one is a heterocyclic compound with a fused chromenone ring system. It belongs to the class of oxygen-containing heterocycles. The chroman-4-one framework serves as a significant structural entity and acts as a major building block in various medicinal compounds. Synthetic derivatives of 4H-chromen-4-one exhibit a broad variety of remarkable biological and pharmaceutical activities .

Synthesis Analysis

Several synthetic methods have been explored to prepare 4-chromanone-derived compounds. Notably, studies from 2016 to 2021 have focused on improving the methodologies for synthesizing chroman-4-one derivatives . Additionally, specific protocols, such as the one-pot synthesis of spirochromanone-based 3-hydroxy-4H-chromen-4-ones, have been developed .

Molecular Structure Analysis

The molecular structure of 3-morpholino-4H-chromen-4-one consists of a chromenone core fused with a morpholine moiety. The morpholine group contributes to its unique properties and potential biological activities .

Chemical Reactions Analysis

The synthesis of 3-morpholino-4H-chromen-4-one involves various reactions. For instance, it can be obtained through the reaction of hydroxy-substituted chromene-carboxylic acids with appropriate reagents. Mechanistically, the generation of tertiary butoxide radicals and subsequent transformations lead to the formation of the desired product .

科学研究应用

Medicinal Chemistry and Drug Development

The chroman-4-one framework serves as a crucial building block for various medicinal compounds. Researchers have explored the synthesis of 4-chromanone-derived compounds extensively. These synthetic derivatives exhibit a wide range of remarkable biological and pharmaceutical activities . Potential applications include:

- Antiparasitic Agents : Chroman-4-one analogs have demonstrated antiparasitic activity by targeting enzymes such as pteridine reductase-1. They show significant inhibition against Trypanosoma brucei and Leishmania infantum .

Photophysics and Fluorescence Studies

Furochromen-4-ones can be used in photophysical studies due to their unique electronic properties. For instance, the flavone/Ir (F) pair is expected to generate a vibrationally cold T1 state of the energy acceptor, which has implications in fluorescence-based assays and imaging techniques .

Synthetic Methodology and Organic Chemistry

Researchers have investigated various synthetic methods for preparing chroman-4-one derivatives. These studies focus on improving the methodologies of 4-chromanone-derived compounds. Recent advancements include modular access via Yb(OTf)3-catalyzed reactions, which provide efficient routes to furo[3,2-c]chromen-4-ones .

作用机制

Target of Action

The primary target of 3-morpholino-4H-chromen-4-one is DNA-dependent protein kinase (DNA-PK) . DNA-PK is a serine/threonine-protein kinase that acts as a molecular sensor for DNA damage and is involved in DNA non-homologous end joining (NHEJ) required for double-strand break (DSB) repair and V(D)J recombination .

Mode of Action

3-morpholino-4H-chromen-4-one interacts with its target, DNA-PK, leading to inhibition of the kinase’s activity . This interaction obstructs the polymerization of tubulin, leading to caspase-dependent apoptotic and G2/M cell-cycle arrest in cancer cell death .

Biochemical Pathways

The interaction of 3-morpholino-4H-chromen-4-one with DNA-PK affects the DNA damage response pathway. When DNA-PK is inhibited, the DNA non-homologous end joining (NHEJ) pathway, which is crucial for double-strand break (DSB) repair and V(D)J recombination, is disrupted . This leads to an accumulation of DNA damage, triggering apoptosis in cancer cells .

Result of Action

The inhibition of DNA-PK by 3-morpholino-4H-chromen-4-one leads to an accumulation of DNA damage in cells, triggering apoptosis, particularly in cancer cells . This results in a decrease in tumor growth and potentially contributes to the treatment of cancer .

属性

IUPAC Name |

3-morpholin-4-ylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-13-10-3-1-2-4-12(10)17-9-11(13)14-5-7-16-8-6-14/h1-4,9H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSFOQMKGXPWOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=COC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-morpholino-4H-chromen-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2495892.png)

![3-[(3,4-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2495894.png)

![(1S,3R)-3-Acetyl-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-2,2-dimethylcyclobutane-1-carboxamide](/img/structure/B2495895.png)

![N-(4-methoxybenzyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2495900.png)

![3-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2495901.png)

![(E)-N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2495908.png)